

Technical Guide: (+)-Vorozole Synthesis Pathway and Impurity Profiling

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Compound of Interest

Compound Name: (+)-Vorozole

CAS No.: 129731-10-8

Cat. No.: B144775

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Executive Summary & Chemical Architecture

(+)-Vorozole (Code: R83842) is a third-generation, non-steroidal aromatase inhibitor containing a benzotriazole moiety and a chiral center. Unlike its contemporaries (Anastrozole, Letrozole), Vorozole possesses a single chiral carbon connecting a chlorophenyl ring, a benzotriazole system, and a 1,2,4-triazole ring.

The pharmacological activity resides almost exclusively in the (+)-(S)-enantiomer. Consequently, the synthesis requires high stereochemical purity. This guide details the industrial synthesis pathway, emphasizing the critical "Norvorozole" methylation route, which generates a complex impurity profile often overlooked in standard literature.

- IUPAC Name: 6-[(S)-(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole
- Molecular Formula: C₁₆H₁₃ClN₆[1]
- Key Structural Challenges:
 - Regioselectivity (Benzotriazole): Methylation of the benzotriazole ring can occur at N-1, N-2, or N-3 positions.
 - Regioselectivity (Triazole): Attachment of the 1,2,4-triazole can occur at N-1 or N-4.

- Chirality: Isolation of the (S)-enantiomer from the racemate.^[2]

The Synthetic Pathway (Janssen Route Optimization)

The most robust route involves the construction of the "Norvorozole" scaffold followed by N-methylation. This approach allows for the late-stage introduction of the methyl group, although it introduces significant regioisomeric challenges that must be controlled.

Retrosynthetic Analysis

The molecule is disconnected at the benzotriazole nitrogen-methyl bond and the triazole-benzylic carbon bond.

- Precursor A: 1H-Benzotriazole-5-carboxylic acid derivatives.
- Precursor B: 4-Chlorobenzaldehyde.
- Reagent C: 1,2,4-Triazole.^{[1][3][4][5][6][7]}

Step-by-Step Synthesis Protocol

Phase 1: Construction of the Norvorozole Scaffold

- Condensation: 1H-benzotriazole-6-yl-(4-chlorophenyl)methanone is prepared via Friedel-Crafts acylation or Grignard addition to a benzotriazole nitrile derivative.
- Reduction: The ketone is reduced (using NaBH₄ in Methanol) to the corresponding alcohol: alpha-(4-chlorophenyl)-1H-benzotriazole-6-methanol.
- Activation: The alcohol is converted to a chloride or mesylate leaving group (SOCl₂ in DCM).
- Triazole Insertion: Nucleophilic substitution with 1,2,4-triazole.
 - Critical Control Point: This reaction produces the racemate of Norvorozole (6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-benzotriazole).

Phase 2: Methylation and Regioisomer Formation (The Critical Step)

This step is the primary source of structural impurities. The alkylation of Norvorozole with methyl iodide (MeI) or dimethyl sulfate (DMS) is governed by the tautomeric nature of the benzotriazole ring.

- Reagents: Norvorozole, Methyl Iodide, K₂CO₃, Acetone/DMF.
- Conditions: 25°C, 4-6 hours.
- Outcome: A mixture of three isomers:
 - N-1 Isomer (Target): Vorozole Racemate.
 - N-2 Isomer: Impurity B.
 - N-3 Isomer: Impurity C (Often co-elutes with Target).[8]

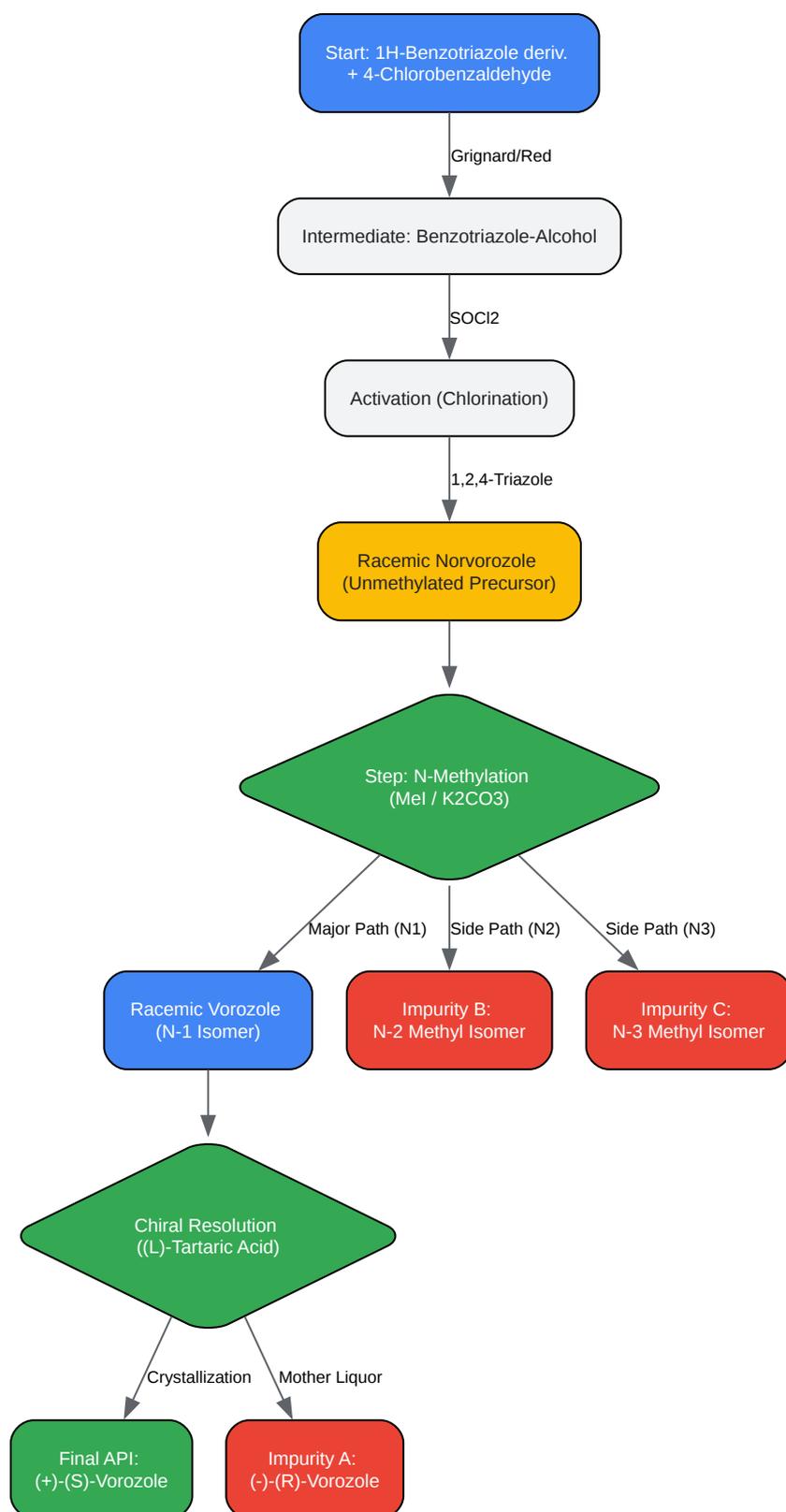
Phase 3: Chiral Resolution

The racemic N-1 isomer is resolved to obtain the active (+)-(S)-Vorozole.

- Resolving Agent: (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.
- Solvent: Ethanol/Water mixtures.
- Process: The (S)-Vorozole forms a less soluble diastereomeric salt, which crystallizes out. The free base is regenerated using NaOH.

Visualization: Synthesis & Impurity Genealogy

The following diagram illustrates the pathway and the divergence points for impurities.



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Figure 1: Synthetic flowchart highlighting the critical methylation divergence and chiral resolution steps.

Impurity Profiling & Control Strategy

The "Expertise" in Vorozole synthesis lies in distinguishing the N-1 and N-3 isomers, which have nearly identical polarities.

The Isomer Challenge (Expert Insight)

Early literature often misidentified the N-3 isomer or failed to separate it.

- N-1 Isomer (Vorozole): Methyl group on the nitrogen adjacent to the benzene ring fusion, distal to the chiral center attachment.
- N-3 Isomer: Methyl group on the nitrogen adjacent to the benzene ring fusion, proximal to the chiral center attachment.
- N-2 Isomer: Methyl group on the central nitrogen of the triazole ring (usually distinct in HPLC).

Causality: The N-H tautomerism in Norvorozole allows the electrophile (MeI) to attack any of the three nitrogens. Steric hindrance from the bulky (chlorophenyl)(triazolyl)methyl group at position 6 slightly disfavors N-3 alkylation, but not enough to prevent it (approx. ratio N1:N3:N2 is often 60:30:10 without optimization).

Impurity Table

Impurity Code	Chemical Identity	Origin	Control Limit (Spec)
Impurity A	(-)-(R)-Vorozole	Incomplete Resolution	NMT 0.5%
Impurity B	2-Methyl-benzotriazole isomer	Regioisomer (Methylation)	NMT 0.15%
Impurity C	3-Methyl-benzotriazole isomer	Regioisomer (Methylation)	NMT 0.15%
Impurity D	Norvorozole	Unreacted Intermediate	NMT 0.10%
Impurity E	4H-1,2,4-triazolyl isomer	Wrong triazole attachment	NMT 0.10%

Detailed Experimental Protocol: Chiral Resolution

This protocol describes the isolation of the active enantiomer from the racemic N-1 methylated mixture.

Prerequisites:

- Racemic Vorozole (purity >98% regarding regioisomers).
- (L)-(+)-Tartaric Acid (anhydrous).
- Absolute Ethanol and Water.

Protocol:

- **Dissolution:** Charge 10.0 g of Racemic Vorozole into a 250 mL round-bottom flask. Add 100 mL of Ethanol (95%). Heat to 60°C until fully dissolved.
- **Acid Addition:** In a separate beaker, dissolve 4.6 g (1.0 eq) of (L)-(+)-Tartaric acid in 20 mL of warm Ethanol.

- Salt Formation: Add the acid solution dropwise to the Vorozole solution over 30 minutes while stirring at 60°C.
- Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. Seed with authentic **(+)-Vorozole** tartrate if available.
- Aging: Stir the resulting suspension at 0-5°C for 2 hours to maximize yield.
- Filtration: Filter the white solid. Wash the cake with cold Ethanol (2 x 10 mL).
- Free Basing: Suspend the wet cake in 50 mL water. Adjust pH to 10 using 1N NaOH. Extract with Ethyl Acetate (3 x 30 mL).
- Drying: Dry the organic layer over MgSO₄, filter, and concentrate to yield **(+)-Vorozole**.
- Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column). Target ee > 99%.

Analytical Strategy (Self-Validating Methods)

To ensure "Trustworthiness," the analytical method must separate the critical N-1/N-3 pair. Standard C18 columns often fail here.

- Column: Phenomenex Luna PFP(2) (Pentafluorophenyl propyl) or equivalent.[8]
 - Why? The PFP phase offers unique selectivity for positional isomers of aromatic compounds that C18 cannot achieve.
- Mobile Phase: Ammonium Formate (pH 3.0) / Methanol Gradient.
- Detection: UV at 254 nm.
- Differentiation:
 - N-1 (Vorozole): Retention time ~1.0 (Relative).
 - N-3 Isomer: Retention time ~1.1.

- N-2 Isomer: Retention time ~1.3.

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